O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate
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Overview
Description
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various alkyl halides, esters, and cyclopropane derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate include other spiro compounds and pyrazolo[4,3-c]pyridine derivatives. Examples include:
- Spiro[4,5]decane derivatives
- Pyrazolo[3,4-b]pyridine derivatives
- Spiro[4,6]nonane derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
5-O-tert-butyl 3-O-ethyl spiro[4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-7,1'-cyclopropane]-3,5-dicarboxylate |
InChI |
InChI=1S/C16H23N3O4/c1-5-22-13(20)11-10-8-19(14(21)23-15(2,3)4)9-16(6-7-16)12(10)18-17-11/h5-9H2,1-4H3,(H,17,18) |
InChI Key |
VKRFIMBNLKXQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CN(CC23CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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